2-(1-Aminopropyl)phenol
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Overview
Description
2-(1-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with a 1-aminopropyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid and ammonia in methanol. This multi-step process yields this compound with a high overall yield .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, nucleophilic substitution, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(1-Aminopropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hydroxyamphetamine: A derivative with similar structural features but different pharmacological properties.
Eugenol: A phenolic compound with a methoxy group and allyl chain, known for its antimicrobial activity.
Uniqueness
2-(1-Aminopropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-(1-Aminopropyl)phenol, also known as this compound hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article will explore the compound's structure, synthesis, and particularly its biological effects, supported by relevant studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₃N and a molecular weight of approximately 135.21 g/mol. The compound features a phenolic structure with an amino group attached to a propyl chain, which contributes to its reactivity and biological activity. The presence of both an amino group and a hydroxyl group allows for various interactions within biological systems.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Reduction of Nitro Compounds : Nitro-substituted phenols can be reduced to their corresponding amines.
- Alkylation Reactions : Phenolic compounds can undergo alkylation with propylamine derivatives.
These methods vary in yield and purity, necessitating optimization for specific applications.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in neuroprotection and modulation of neurotransmitter systems.
Neuroprotective Effects
Studies have shown that this compound may influence serotonin and dopamine pathways, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its neuroprotective effects are attributed to its ability to modulate neurotransmitter release and receptor binding.
Antioxidant Activity
The compound has been investigated for its antioxidant properties. It may act by donating hydrogen atoms to neutralize free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. This could be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.
The mechanism of action involves interaction with specific molecular targets:
- Receptor Binding : The compound may bind to serotonin receptors, influencing mood regulation.
- Antioxidant Mechanism : By acting as a hydrogen donor, it neutralizes reactive oxygen species (ROS).
- Disruption of Microbial Function : Potential disruption of microbial membranes leading to cell lysis.
Table 1: Summary of Biological Activities of this compound
Activity Type | Mechanism of Action | References |
---|---|---|
Neuroprotective | Modulation of serotonin and dopamine pathways | |
Antioxidant | Hydrogen donation to neutralize free radicals | |
Antimicrobial | Disruption of microbial cell membranes |
Table 2: Comparison with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(1-Aminoethyl)indole | Indole ring structure | Antidepressant |
3-(Aminomethyl)phenol | Amine group but different positioning | Antioxidant |
(R)-2-(1-Aminopropyl)phenol | Enantiomer of (S)-form | Potentially different activity |
Case Studies
In a notable study examining the neuroprotective effects of phenolic compounds, researchers found that derivatives similar to this compound exhibited significant reductions in neuronal apoptosis in vitro. The study highlighted the role of these compounds in modulating intracellular signaling pathways involved in cell survival .
Another research project focused on the antioxidant capacity of phenolic compounds derived from natural sources, demonstrating that compounds like this compound effectively scavenged free radicals in cellular assays .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(1-aminopropyl)phenol |
InChI |
InChI=1S/C9H13NO/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8,11H,2,10H2,1H3 |
InChI Key |
SJYRIEHMQRIBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)N |
Origin of Product |
United States |
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